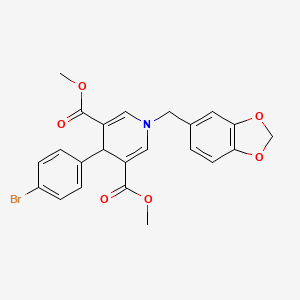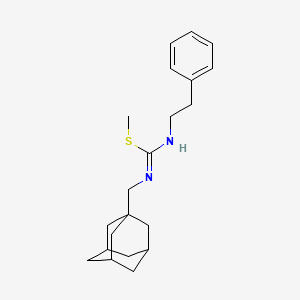![molecular formula C22H31N5O3S B4610905 1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4610905.png)
1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine is a useful research compound. Its molecular formula is C22H31N5O3S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.21476104 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Anticancer Potential
- Carbonic Anhydrase Inhibition: Compounds including 1H-pyrazol-1-yl and pyridinesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, a zinc enzyme critical in various physiological functions. These compounds exhibited inhibitory effects on different human isozymes, indicating potential for therapeutic applications in diseases where carbonic anhydrase is implicated (Sławiński et al., 2013).
- Anticancer Activity: A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrated significant anticancer activity in an in vitro study on various cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Turov, 2020).
Receptor Binding and Pharmacological Studies
- Dopamine Receptor Binding: Studies have synthesized compounds like 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, which demonstrated affinity for dopamine receptors. These compounds are potential dopamine D4 receptor ligands, indicating their potential use in neurological disorders (Guca, 2014).
Antimicrobial Applications
- Antibacterial Activities: Certain synthesized pyridazinyl sulfonamide derivatives showed significant antibacterial activities against various bacterial strains, suggesting their use as antimicrobial agents (Mohamed, 2007).
Synthesis and Structure Analysis
- Synthesis and Structure Characterisation: Novel pyrazole carboxamide derivatives containing piperazine moiety have been synthesized, with their structure confirmed by spectroscopic techniques. This contributes to the understanding of their molecular properties and potential applications (Lv et al., 2013).
Lymphocyte Function-Associated Antigen-1 Inhibitors
- Potential in Inflammatory Diseases: Compounds like (R)-1-acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione have been synthesized as potent antagonists of LFA-1, indicating their potential in treating inflammatory diseases (Latli et al., 2011).
Adenosine Receptor Antagonists
- 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: These compounds were designed and synthesized as high-affinity A(2B) adenosine receptor antagonists, suggesting their potential in pharmacological applications targeting the adenosine receptor (Borrmann et al., 2009).
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-18-5-7-19(8-6-18)15-25-10-12-26(13-11-25)22(28)20-4-3-9-27(16-20)31(29,30)21-14-23-24(2)17-21/h5-8,14,17,20H,3-4,9-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCCQPVQRNIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4610825.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610831.png)

![3-allyl-2-(propylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4610839.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)

![3-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4610869.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4610876.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4610925.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)
